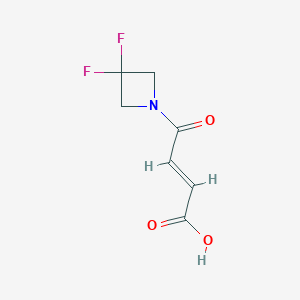
(E)-4-(3,3-difluoroazetidin-1-yl)-4-oxobut-2-enoic acid
Overview
Description
(E)-4-(3,3-difluoroazetidin-1-yl)-4-oxobut-2-enoic acid is a useful research compound. Its molecular formula is C7H7F2NO3 and its molecular weight is 191.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(E)-4-(3,3-difluoroazetidin-1-yl)-4-oxobut-2-enoic acid is a compound of significant interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHFN\O
- CAS Number : 20972-37-6
- SMILES Notation : O=C(O)/C=C/C(C(C=C1)=CC=C1F)=O
This compound features a difluoroazetidine moiety which is crucial for its biological activity.
Research indicates that this compound exhibits multiple mechanisms of action, which include:
- Histone Demethylase Inhibition : The compound is noted for its ability to inhibit histone demethylases, particularly those involved in the regulation of gene expression related to various diseases .
- Anti-cancer Properties : It has shown promise in inducing apoptosis in cancer cell lines, suggesting a potential role in cancer therapy .
- Antiviral Activity : Preliminary studies indicate that it may possess antiviral properties, particularly against certain viral infections .
In Vitro Studies
In vitro assays have demonstrated that this compound can effectively inhibit cell proliferation in various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 15 | Induction of apoptosis |
| MCF7 (breast cancer) | 20 | Histone demethylase inhibition |
| A549 (lung cancer) | 25 | Disruption of cell cycle |
Case Studies
- Case Study 1 : In a study involving MCF7 cells, treatment with the compound resulted in a 50% reduction in cell viability after 48 hours, highlighting its potential as an anticancer agent.
- Case Study 2 : Another investigation focused on the antiviral effects against HIV and influenza viruses showed significant reductions in viral load when treated with the compound at concentrations above 10 µM.
Pharmacological Profile
The pharmacological profile reveals several key activities:
Properties
IUPAC Name |
(E)-4-(3,3-difluoroazetidin-1-yl)-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO3/c8-7(9)3-10(4-7)5(11)1-2-6(12)13/h1-2H,3-4H2,(H,12,13)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZOHHGJLGITNI-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















